molecular formula C16H13N5O3 B2639874 5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine CAS No. 1257552-28-5

5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine

Cat. No. B2639874
CAS RN: 1257552-28-5
M. Wt: 323.312
InChI Key: CRKUYKQVDFLUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .

Scientific Research Applications

Synthesis and Applications in Material Science

The compound 5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine and its derivatives are primarily explored in the field of material science, particularly in the synthesis of polymers with specialized properties. Research indicates the synthesis of various pyrimidine derivatives linked with morpholinophenyl and their applications. These compounds have shown significant larvicidal activity, which suggests their potential use in pest control applications. The derivatives exhibit significant activity due to the presence of electron-withdrawing groups such as trifluoro, fluorine, hydroxy, nitro, and methoxy derivatives (Gorle et al., 2016).

Chemical Synthesis and Reactivity

The research on the chemical synthesis and reactivity of pyrimidine and pyrrolo-pyrimidine derivatives provides insights into the synthetic applications of nitroenamines and their reactions with various nucleophiles. This research opens avenues for the creation of densely substituted pyrimidine derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Vincze et al., 2015).

Advanced Polymeric Materials

The compound is also instrumental in the synthesis of novel polymeric materials. Studies show the synthesis of new polymers with good solubility, high thermal stability, and excellent hydrophobicity. These polymers, synthesized using derivatives of this compound, are potentially useful in high-performance material applications due to their outstanding physical properties (Huang et al., 2017).

Future Directions

The future directions for “5-nitro-N2-(4-phenoxyphenyl)pyrimidine-2,4-diamine” could involve further exploration of its potential applications in drug discovery and material synthesis. Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

5-nitro-2-N-(4-phenoxyphenyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c17-15-14(21(22)23)10-18-16(20-15)19-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKUYKQVDFLUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.